

# Application Notes and Protocols: JNJ-42041935

## Solubility in Ethanol and DMF

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: JNJ-42041935

Cat. No.: B608221

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of **JNJ-42041935** in ethanol and dimethylformamide (DMF), along with protocols for its handling and use in experimental settings. **JNJ-42041935** is a potent and selective inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.<sup>[1][2]</sup>

## Data Presentation: Solubility of JNJ-42041935

The solubility of **JNJ-42041935** in ethanol and DMF is summarized in the table below. This data is crucial for the preparation of stock solutions and experimental media.

Solvent	Solubility (mg/mL)	Molar Concentration (mM)
Ethanol	10	28.85
DMF	25	72.12

Molecular Weight of **JNJ-42041935**: 346.65 g/mol <sup>[3]</sup>

## Experimental Protocols

While specific experimental details for determining the solubility of **JNJ-42041935** were not available in the cited literature, a general protocol for determining the solubility of a compound in a given solvent is provided below. This protocol is based on standard laboratory practices.

#### Protocol: Determination of Solubility

- Materials:
  - **JNJ-42041935** powder
  - Anhydrous ethanol
  - Anhydrous DMF
  - Vortex mixer
  - Centrifuge
  - Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
- Procedure:
  1. Prepare a series of saturated solutions by adding an excess amount of **JNJ-42041935** to a known volume of the solvent (ethanol or DMF) in separate vials.
  2. Agitate the vials vigorously using a vortex mixer for an extended period (e.g., 24 hours) at a controlled temperature to ensure equilibrium is reached.
  3. Centrifuge the vials at high speed to pellet the undissolved solid.
  4. Carefully collect the supernatant, ensuring no solid particles are transferred.
  5. Prepare a series of dilutions of the supernatant with the respective solvent.
  6. Determine the concentration of **JNJ-42041935** in the dilutions using a suitable analytical method, such as UV-Vis spectrophotometry at its maximum absorbance wavelength ( $\lambda_{\text{max}}$  = 252, 302 nm) or HPLC with a standard curve.<sup>[4]</sup>
  7. Calculate the concentration of the original saturated supernatant to determine the solubility.

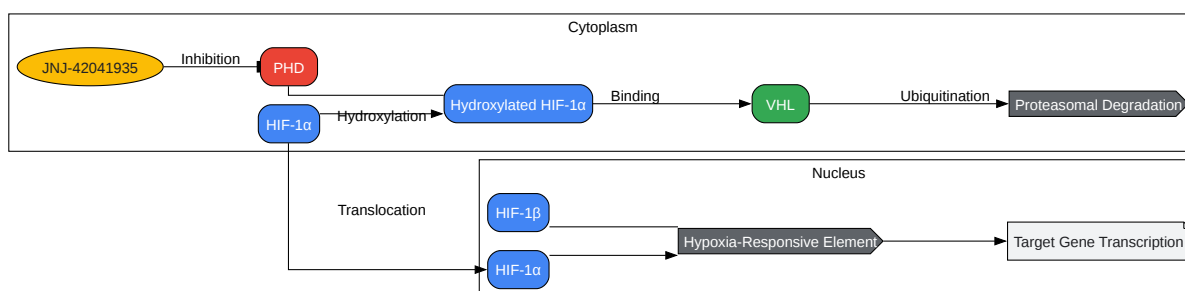
#### Protocol: Preparation of Stock Solutions

For experimental use, it is recommended to prepare concentrated stock solutions in DMSO.[5] These can then be diluted in aqueous buffers or cell culture media. For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used.[5]

## Mandatory Visualizations

### Signaling Pathway: HIF-1 $\alpha$ Regulation by PHD and **JNJ-42041935**

The following diagram illustrates the mechanism of action of **JNJ-42041935**. Under normal oxygen conditions (normoxia), prolyl hydroxylase domain (PHD) enzymes hydroxylate the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1 $\alpha$ ). This hydroxylation targets HIF-1 $\alpha$  for degradation by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. **JNJ-42041935** inhibits PHD, preventing the degradation of HIF-1 $\alpha$ , which can then translocate to the nucleus and activate the transcription of hypoxia-responsive genes.

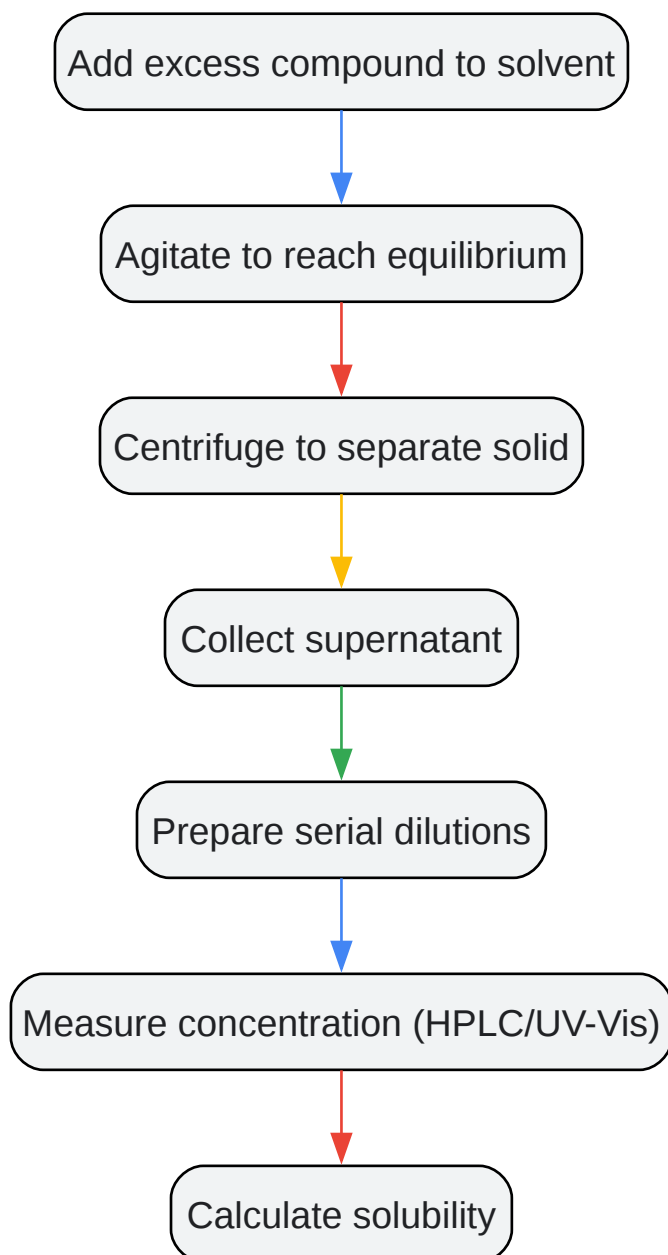


[Click to download full resolution via product page](#)

Caption: Mechanism of **JNJ-42041935** action on the HIF-1 $\alpha$  signaling pathway.

Experimental Workflow: Solubility Determination

The diagram below outlines the key steps in determining the solubility of a compound in a given solvent.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the experimental determination of solubility.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological characterization of 1-(5-chloro-6-(trifluoromethoxy)-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid (JNJ-42041935), a potent and selective hypoxia-inducible factor prolyl hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIF-PHD Inhibitor II, JNJ-42041935 The HIF-PHD Inhibitor II, JNJ-42041935 controls the biological activity of HIF-PHD. This small molecule/inhibitor is primarily used for Cell Structure applications. | Sigma-Aldrich [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
- 5. JNJ-42041935 | HIF/HIF Prolyl-Hydroxylase | TargetMol [targetmol.com]
- To cite this document: BenchChem. [Application Notes and Protocols: JNJ-42041935 Solubility in Ethanol and DMF]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608221#jnj-42041935-solubility-in-ethanol-and-dmf]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)